Cas no 875110-19-3 (Benzaldehyde, 2-methyl-6-(phenylmethoxy)-)
875110-19-3 structure
Product Name:Benzaldehyde, 2-methyl-6-(phenylmethoxy)-
CAS-nummer:875110-19-3
MF:C15H14O2
MW:226.270464420319
MDL:MFCD30491376
CID:1903364
PubChem ID:86093578
Update Time:2025-04-21
Benzaldehyde, 2-methyl-6-(phenylmethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzaldehyde, 2-methyl-6-(phenylmethoxy)-
- 2-Benzyloxy-6-methylbenzaldehyde
- 2-Methyl-6-(phenylmethoxy)benzaldehyde
- MSZCYCMKKZUHRB-UHFFFAOYSA-N
- 875110-19-3
- 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR
- HS-3449
- 2-(BENZYLOXY)-6-METHYLBENZALDEHYDE
- SCHEMBL2579088
-
- MDL: MFCD30491376
- Inchi: 1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
- InChI-sleutel: MSZCYCMKKZUHRB-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C1C=CC=C(C)C=1C=O
Berekende eigenschappen
- Exacte massa: 226.099379685Da
- Monoisotopische massa: 226.099379685Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 233
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 26.3Ų
Benzaldehyde, 2-methyl-6-(phenylmethoxy)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D620441-5g |
2-(benzyloxy)-6-methylbenzaldehyde |
875110-19-3 | 97% | 5g |
$2000 | 2023-09-03 |
Benzaldehyde, 2-methyl-6-(phenylmethoxy)- Gerelateerde literatuur
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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